molecular formula C22H22N6O3S B11261563 N-(2,6-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11261563
M. Wt: 450.5 g/mol
InChI Key: HCTKFKWYNJHVJD-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazolotriazine core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE include other triazolotriazine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific substituents, which may confer unique biological activities and properties compared to other similar compounds

Properties

Molecular Formula

C22H22N6O3S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O3S/c1-13-5-4-6-14(2)19(13)23-18(29)12-32-22-26-25-21-24-20(30)17(27-28(21)22)11-15-7-9-16(31-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

HCTKFKWYNJHVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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